molecular formula C11H8N2S B8505983 1-(1,3-Benzothiazol-6-yl)cyclopropanecarbonitrile

1-(1,3-Benzothiazol-6-yl)cyclopropanecarbonitrile

Cat. No. B8505983
M. Wt: 200.26 g/mol
InChI Key: CBWHDNPFJSEXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915408B2

Procedure details

A solution of diisobutylaluminum hydride in toluene (1.00 M, 2.10 mL, 0.0021 mol) was slowly added to a solution of 1-(1,3-benzothiazol-6-yl)cyclopropanecarbonitrile (0.28 g, 0.0014 mol, prepared in Example 79, Steps 1-3) in toluene (2 mL) at −78° C. The mixture was slowly warmed to RT and stirred overnight. After cooling to −60° C., isopropyl alcohol (0.32 mL) was carefully added. The mixture was warmed to 0° C., and saturated potassium sodium tartrate (50 mL) was added, and stirred at RT for 30 min. The mixture was extracted with ethyl acetate (3×40 mL). The organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was flash chromatographed on a silica gel column with 40% ethyl acetate in hexanes to afford 1-(1,3-benzothiazol-6-yl)cyclopropanecarbaldehyde. Analytical LCMS: (M+H)+=204.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[S:11]1[C:15]2[CH:16]=[C:17]([C:20]3([C:23]#N)[CH2:22][CH2:21]3)[CH:18]=[CH:19][C:14]=2[N:13]=[CH:12]1.C([OH:28])(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1>[S:11]1[C:15]2[CH:16]=[C:17]([C:20]3([CH:23]=[O:28])[CH2:22][CH2:21]3)[CH:18]=[CH:19][C:14]=2[N:13]=[CH:12]1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0.28 g
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)C2(CC2)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred at RT for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×40 mL)
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column with 40% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)C2(CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.